molecular formula C24H25NO6 B14079996 1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14079996
M. Wt: 423.5 g/mol
InChI Key: UIWYISFIAZNTBL-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps may include:

    Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Functional group modifications: Introduction of ethoxy, hydroxy, and methyl groups at specific positions on the chromeno-pyrrole core.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other chromeno-pyrrole derivatives.

    Other similar compounds: 1-(3-Methoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, this compound.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their positions on the chromeno-pyrrole core. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO6/c1-4-30-18-12-15(6-7-17(18)27)20-19-21(28)16-11-13(2)10-14(3)22(16)31-23(19)24(29)25(20)8-5-9-26/h6-7,10-12,20,26-27H,4-5,8-9H2,1-3H3

InChI Key

UIWYISFIAZNTBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCO)OC4=C(C=C(C=C4C3=O)C)C)O

Origin of Product

United States

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